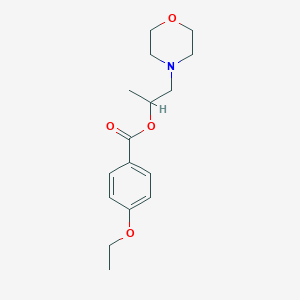

1-(Morpholin-4-yl)propan-2-yl 4-ethoxybenzoate

Description

1-(Morpholin-4-yl)propan-2-yl 4-ethoxybenzoate is a synthetic ester derivative combining a morpholine ring with a substituted benzoate moiety. Its structure features a morpholin-4-ylpropyl group esterified to a 4-ethoxybenzoic acid, conferring both lipophilic and hydrophilic properties. This compound is synthesized through a multistep process involving the reaction of 1-(morpholin-4-yl)propan-2-ol with 4-ethoxybenzoyl chloride under catalytic conditions, followed by purification via column chromatography .

Structural characterization employs nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm regiochemistry and purity .

Properties

Molecular Formula |

C16H23NO4 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

1-morpholin-4-ylpropan-2-yl 4-ethoxybenzoate |

InChI |

InChI=1S/C16H23NO4/c1-3-20-15-6-4-14(5-7-15)16(18)21-13(2)12-17-8-10-19-11-9-17/h4-7,13H,3,8-12H2,1-2H3 |

InChI Key |

RXGOPUFGXWGJTO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OC(C)CN2CCOCC2 |

Origin of Product |

United States |

Biological Activity

1-(Morpholin-4-yl)propan-2-yl 4-ethoxybenzoate, a compound of interest in medicinal chemistry, has been evaluated for its biological activity, particularly in terms of antibacterial and cytotoxic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

The compound is characterized by its morpholine and ethoxybenzoate moieties, which contribute to its pharmacological properties. The molecular formula is CHNO, and it exhibits moderate lipophilicity, which is essential for membrane permeability.

Antibacterial Activity

Recent studies have demonstrated that 1-(Morpholin-4-yl)propan-2-yl 4-ethoxybenzoate exhibits promising antibacterial properties against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 4 |

| Klebsiella pneumoniae | 2 |

| Pseudomonas aeruginosa | 8 |

| Acinetobacter baumannii | 0.5 |

The compound showed significant activity against Acinetobacter baumannii, a pathogen known for its resistance to multiple antibiotics, with an MIC of 0.5 µg/mL, indicating strong potential for therapeutic use against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines revealed that 1-(Morpholin-4-yl)propan-2-yl 4-ethoxybenzoate has low cytotoxic effects.

IC50 Values in Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | >100 |

| L1210 | >100 |

| Molt4/C8 | >100 |

| CEM | >100 |

| HeLa | 61 |

The compound exhibited an IC50 greater than 100 µM in most tested cell lines, suggesting it does not induce significant cytotoxicity under these conditions. However, it showed some activity against HeLa cells with an IC50 of 61 µM, indicating potential for further exploration in cancer therapeutics .

The mechanism by which this compound exerts its antibacterial effects likely involves the inhibition of bacterial gyrase and topoisomerase IV, enzymes crucial for DNA replication and maintenance in bacteria. The binding affinity to these targets enhances its efficacy against resistant bacterial strains .

Case Studies and Research Findings

A series of case studies have been conducted to assess the real-world applicability of this compound in clinical settings. These studies emphasize the importance of pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity profiles that are critical for drug development.

Key Findings from Case Studies

- Pharmacokinetics : High plasma protein binding (>99%) was observed, which may limit the free fraction available for antibacterial action.

- In Vivo Efficacy : Animal models demonstrated that the compound retained its antibacterial efficacy in vivo, particularly against E. coli and K. pneumoniae, supporting its potential as a therapeutic agent.

- Safety Profile : The absence of significant genotoxicity and mitochondrial toxicity at concentrations up to 100 µM reinforces the safety profile of this compound .

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity

- Several studies have demonstrated the potential of morpholine derivatives, including 1-(Morpholin-4-yl)propan-2-yl 4-ethoxybenzoate, in inhibiting tumor growth. For instance, research has shown that morpholine-based heterocycles exhibit significant antitumor properties through various mechanisms such as apoptosis induction and cell cycle arrest .

-

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its structure allows it to interact effectively with bacterial cell membranes, leading to disruption and subsequent cell death. In vitro studies have reported moderate antibacterial effects against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects

Synthesis and Characterization

The synthesis of 1-(Morpholin-4-yl)propan-2-yl 4-ethoxybenzoate typically involves the reaction of morpholine derivatives with appropriate benzoate esters. The following table summarizes the key steps involved in its synthesis:

| Step | Reagents/Conditions | Products |

|---|---|---|

| 1 | Morpholine + propan-2-ol + ethoxybenzoic acid | Intermediate morpholine derivative |

| 2 | Reflux in ethanol | 1-(Morpholin-4-yl)propan-2-yl 4-ethoxybenzoate |

Case Studies:

- Antiparasitic Activity : A study focused on the antiparasitic properties of morpholine derivatives, including the compound , revealed promising results against protozoan parasites such as Plasmodium falciparum and Leishmania donovani. The compound demonstrated IC50 values in the low micromolar range, indicating effective antiparasitic activity .

- Cytotoxicity Assessment : The cytotoxic effects of the compound were evaluated using human cell lines (e.g., HepG2). Results showed that while exhibiting antiparasitic activity, the compound maintained a favorable cytotoxicity profile with a high selectivity index .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Structural and Functional Differences

- Ester Chain Length: The acetate (rac-4a) and butanoate (rac-4b) analogs differ in ester chain length, directly impacting lipophilicity. The butanoate derivative (LogP ~2.5) exhibits higher membrane permeability compared to the acetate (LogP ~1.2), making it more suitable for CNS penetration .

- Substituent Effects : The 4-ethoxy group in the target compound improves aqueous solubility relative to methyl or unsubstituted benzoates (e.g., ethyl 4-ethoxybenzoate in ). This modification balances hydrophilicity while retaining metabolic stability.

- Morpholine vs.

Q & A

Q. What are common synthetic routes for synthesizing 1-(Morpholin-4-yl)propan-2-yl 4-ethoxybenzoate, and how can reaction conditions be optimized?

Answer: Synthesis typically involves esterification between 4-ethoxybenzoic acid and 1-(morpholin-4-yl)propan-2-ol. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate ester bond formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields high-purity product. Monitor by TLC (Rf ~0.4).

Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic methods?

Answer:

- NMR :

- FTIR : Absorbance at ~1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .

Q. What are the key physical properties (e.g., solubility, melting point) critical for experimental design?

Answer:

- Solubility : Soluble in chloroform, DCM, and DMSO; sparingly soluble in water. Adjust solvent polarity for reaction compatibility .

- Melting Point : Reported range 96–98°C (similar to morpholine derivatives like 4′-morpholinoacetophenone) .

- Stability : Hygroscopic; store under inert gas (argon) at –20°C to prevent hydrolysis .

Q. What safety precautions are essential when handling this compound in the lab?

Answer:

Q. How does the compound’s stability vary under acidic/basic conditions, and how can degradation be mitigated?

Answer:

- Acidic Hydrolysis : Morpholine ring protonation leads to ester cleavage. Avoid pH <4 .

- Basic Hydrolysis : Ester saponification occurs at pH >10. Stabilize with buffered solutions (pH 6–8) during storage .

- Light Sensitivity : Degrades via photooxidation; store in amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

Answer:

- Reproducibility : Validate purity via elemental analysis (C, H, N) and compare with literature .

- Crystallography : Single-crystal X-ray diffraction (as in morpholinium salts) provides definitive structural confirmation .

- Batch Variability : Check for residual solvents (e.g., DMF) via ¹H NMR; repurify if necessary .

Q. What experimental strategies can elucidate the compound’s reactivity in nucleophilic or electrophilic substitutions?

Answer:

- Electrophilic Aromatic Substitution : Nitration (HNO3/H2SO4) at the 4-ethoxybenzoyl moiety; monitor regioselectivity via HPLC .

- Nucleophilic Attack on Morpholine : React with alkyl halides (e.g., methyl iodide) to form quaternary ammonium derivatives; characterize by HRMS .

- Kinetic Studies : Use stopped-flow spectroscopy to track reaction rates under varying temperatures .

Q. How can the compound’s supramolecular interactions (e.g., hydrogen bonding) be exploited in crystal engineering?

Answer:

- Co-crystallization : Co-crystallize with dicarboxylic acids (e.g., succinic acid) to study H-bonding networks via X-ray diffraction .

- Thermal Analysis : DSC/TGA reveals phase transitions linked to intermolecular interactions .

- DFT Calculations : Model H-bonding energies (e.g., morpholine O···H–O interactions) using Gaussian software .

Q. What computational methods validate the compound’s conformational stability in solution versus solid state?

Answer:

Q. How can structure-activity relationship (SAR) studies optimize derivatives for biological applications?

Answer:

- Morpholine Ring Modifications : Introduce substituents (e.g., methyl groups) to alter lipophilicity; assess via logP measurements .

- Ester Bioisosteres : Replace the benzoate ester with amides or carbamates; evaluate protease resistance .

- In Silico Docking : Target enzymes (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.